molecular formula C24H26N2O6 B2382698 [4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate CAS No. 940413-35-4

[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate

Cat. No.: B2382698
CAS No.: 940413-35-4
M. Wt: 438.48
InChI Key: QXYBYPBHUGYXFF-UHFFFAOYSA-N
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Description

The compound [4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate is a structurally complex molecule featuring a conjugated enaminone system (Z-configuration), a cyano group, and multiple methoxy-substituted aromatic rings.

Properties

IUPAC Name

[4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-5-6-11-26-23(27)18(15-25)12-16-7-9-20(21(13-16)30-3)32-24(28)17-8-10-19(29-2)22(14-17)31-4/h7-10,12-14H,5-6,11H2,1-4H3,(H,26,27)/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYBYPBHUGYXFF-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate is a synthetic organic molecule with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a butylamino group, cyano group, and methoxy groups, this compound has garnered interest for its diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N2O6C_{24}H_{26}N_{2}O_{6}, and its molecular weight is approximately 438.48 g/mol. The presence of functional groups such as butylamino and cyano suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antitumor Activity : The compound has been predicted to possess antitumor properties based on structural activity relationship (SAR) studies.
  • Antimicrobial Properties : Its structural components may contribute to effectiveness against bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

The biological activity of [4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate is hypothesized to involve:

  • DNA Binding : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and disrupting cellular processes.
  • Cell Proliferation Inhibition : Studies suggest that this compound may impede cell growth in tumor cell lines through mechanisms such as apoptosis induction.

Antitumor Activity

A study evaluating the antitumor activity of related compounds demonstrated that those with similar cyano and amine functionalities exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds tested in 2D and 3D cultures showed varying degrees of efficacy, with IC50 values indicating the concentration required to inhibit cell growth by 50%:

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

These results highlight the potential of such compounds in cancer therapy.

Antimicrobial Activity

In antimicrobial assays, compounds similar to [4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate were tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 32 µg/mL
Escherichia coli≤ 64 µg/mL

These findings suggest that the compound could be effective against common bacterial pathogens.

Case Study 1: Antitumor Efficacy

In a controlled study involving a panel of human lung cancer cell lines (A549, HCC827, NCI-H358), compounds structurally related to [4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate were evaluated for their ability to inhibit tumor growth. Results indicated that certain derivatives exhibited potent antitumor activity with low toxicity profiles.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition revealed that derivatives containing similar functional groups effectively inhibited key enzymes involved in tumor metabolism. The study utilized kinetic assays to establish the inhibitory constants (Ki) for these compounds, demonstrating their potential as therapeutic agents.

Comparison with Similar Compounds

Key Differences :

  • Backbone: The target compound lacks the piperazine core of HBK derivatives, instead utilizing a conjugated enaminone system. This difference likely impacts electronic properties and binding affinity in biological systems.
  • Substituents: Both classes share methoxy groups but differ in linkage (ester vs. ether) and spatial arrangement. The target compound’s 3,4-dimethoxybenzoate group may enhance lipophilicity compared to HBK’s chlorinated or methylated phenoxy moieties.

Crystallographic and Computational Analysis

For example:

  • Enaminone C=O and C≡N bond lengths in similar compounds typically range from 1.21–1.23 Å and 1.15–1.17 Å, respectively .
  • Methoxy groups in aromatic systems exhibit torsional angles of 0–15° due to steric hindrance .

Crystallographic refinement of such structures often employs SHELXL , with absorption corrections modeled using spherical harmonics (e.g., Blessing’s method in ).

Q & A

Q. What are the recommended synthetic routes for [4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 2-methoxy-4-formylphenol with butylamine and cyanoacetic acid under reflux in ethanol to form the (Z)-configured enamine intermediate.
  • Step 2 : Esterification of the intermediate with 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane, using DMAP as a catalyst .
  • Validation : Confirm the stereochemistry (Z-configuration) using NOESY NMR and monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to light and humidity to prevent hydrolysis of the cyano and ester groups .

Q. What analytical methods are suitable for assessing purity and structural integrity?

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid). Retention time and UV-Vis spectra (λ = 254 nm) can confirm purity .
  • Spectroscopy : Compare experimental IR (C≡N stretch ~2200 cm⁻¹) and ¹³C NMR (ester carbonyl at ~168 ppm) with computational data from PubChem .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Scenario : Discrepancies between experimental and theoretical NMR shifts.
  • Method :
    • Recalculate theoretical shifts using DFT (B3LYP/6-311+G(d,p)) with solvent effects (e.g., DMSO or CDCl₃).
    • Verify Z/E configuration via NOESY (proximity of butylamino protons to methoxy groups) .
    • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize low yields in the esterification step?

  • Issue : Poor reactivity of 3,4-dimethoxybenzoyl chloride.
  • Solutions :
    • Use a 10% excess of acyl chloride and activate with DMAP (5 mol%) .
    • Replace dichloromethane with THF to improve solubility.
    • Monitor water content (<50 ppm) using Karl Fischer titration to prevent side reactions .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Protocol :
    • Hydrolysis Study : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 6, 12, and 24 hours.
    • Light Sensitivity : Expose to UV-A (365 nm) and monitor changes using UV-Vis spectroscopy .
  • Outcome : Half-life calculations guide formulation strategies (e.g., lyophilization or encapsulation) .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

  • Targets : Prioritize enzymes with conserved active sites (e.g., kinases, esterases).
  • Assays :
    • Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant enzyme.
    • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, using IC₅₀ values to rank potency .
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. How can computational modeling predict interaction with biological targets?

  • Docking : Use AutoDock Vina to model the compound’s binding to a homology-modeled kinase domain. Focus on hydrogen bonding with the cyano group and π-π stacking of the dimethoxybenzoyl moiety .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Data Contradiction Analysis

Q. Conflicting results in biological assays: How to determine if the compound or impurities are responsible?

  • Approach :
    • Repurification : Re-isolate the compound via preparative HPLC and retest .
    • Dose-Response : Compare IC₅₀ values of purified vs. crude samples. A >10-fold difference suggests impurity interference .
    • HR-MS : Identify impurities (e.g., hydrolyzed byproducts) with exact mass matching theoretical degradation products .

Q. Discrepancies in solubility data across studies: How to standardize protocols?

  • Standardization :
    • Use the shake-flask method with pre-saturated solvents (e.g., PBS, DMSO).
    • Measure solubility via UV-Vis calibration curves at λ_max (e.g., 290 nm) .
    • Report temperature (±0.1°C) and agitation speed (e.g., 200 rpm) to ensure reproducibility .

Methodological Resources

  • Spectral Databases : PubChem CID for reference spectra .
  • Safety Protocols : Combi-Blocks SDS for handling guidelines .
  • Advanced Synthesis : Journal of Chemical and Pharmaceutical Research for analogous reaction conditions .

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